molecular formula C21H21NO5S B2945682 (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035036-24-7

(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2945682
CAS No.: 2035036-24-7
M. Wt: 399.46
InChI Key: CQJDDVVVABIORR-QPJJXVBHSA-N
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Description

This compound is a synthetic acrylamide derivative characterized by a unique hybrid structure combining a thiophene-furan heterocyclic system with a 3,4,5-trimethoxyphenyl moiety. The (E)-stereochemistry of the acrylamide group is critical for its biological activity, as it facilitates planar molecular conformations that enhance interactions with target proteins, such as tubulin or kinases involved in cancer progression . The thiophene-furan linker may improve solubility and bioavailability compared to purely aromatic scaffolds .

Properties

IUPAC Name

(E)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-24-18-10-14(11-19(25-2)21(18)26-3)4-7-20(23)22-12-16-5-6-17(27-16)15-8-9-28-13-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJDDVVVABIORR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and (5-(thiophen-3-yl)furan-2-yl)methylamine under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene and furan moieties undergo electrophilic substitution, with regioselectivity influenced by electron-donating/withdrawing substituents.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Substitution at α-positions of thiophene (C2/C5) and furan (C5) rings.
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfonic acid derivatives at thiophene C3 or furan C2 positions.

Key Findings :

  • The electron-rich thiophene ring favors electrophilic attack at C3, while the furan’s reactivity is modulated by the adjacent methyl group.

  • Trimethoxyphenyl groups direct substitution to para positions due to steric and electronic effects .

Oxidation Reactions

The thiophene and acrylamide functionalities are susceptible to oxidation.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Thiophene Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHThiophene sulfoxide or sulfone formation.
Acrylamide Oxidation KMnO<sub>4</sub>/H<sub>2</sub>OCleavage of the double bond to form carboxylic acid.

Key Findings :

  • Oxidation of thiophene to sulfone enhances polarity and alters bioactivity .

  • Acrylamide oxidation under strong conditions yields 3-(3,4,5-trimethoxyphenyl)propanoic acid .

Reduction Reactions

The acrylamide double bond and methoxy groups can be reduced selectively.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Acrylamide Reduction H<sub>2</sub>/Pd-CSaturated amide: N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)propanamide.
Demethylation BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>Trimethoxyphenyl → trihydroxyphenyl derivatives.

Key Findings :

  • Catalytic hydrogenation preserves the amide bond while saturating the acrylamide .

  • Demethylation of trimethoxyphenyl groups enhances solubility and hydrogen-bonding potential .

Hydrolysis Reactions

The acrylamide bond is hydrolyzable under acidic or basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Acid Hydrolysis HCl (6M)/Δ3-(3,4,5-Trimethoxyphenyl)acrylic acid + (5-(thiophen-3-yl)furan-2-yl)methanamine.
Base Hydrolysis NaOH (2M)/EtOHSodium acrylate + corresponding amine.

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the trimethoxyphenyl group .

Coupling and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for structural diversification.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Sonogashira Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, TEAAlkynylation at furan C5 or thiophene C2 positions.
Heck Reaction Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>Arylation/vinylation of the acrylamide double bond.

Key Findings :

  • Sonogashira coupling introduces alkynes for further functionalization (e.g., click chemistry) .

  • Heck reactions enable conjugation with aryl halides, expanding structural diversity .

Nucleophilic Addition Reactions

The acrylamide’s α,β-unsaturated system undergoes Michael additions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Thiol Addition RSH/Et<sub>3</sub>NThioether adducts at the β-position of acrylamide.
Amine Addition RNH<sub>2</sub>β-Amino amide derivatives.

Key Findings :

  • Thiol additions proceed regioselectively under mild conditions .

Scientific Research Applications

(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related acrylamide derivatives:

Compound Name Structural Features Biological Activity (IC₅₀/EC₅₀) Key References
(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Target) Thiophene-furan linker; 3,4,5-trimethoxyphenyl Anticancer (e.g., tubulin inhibition)
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indazole-ethyl linker; 3,4,5-trimethoxyphenyl EP2 receptor antagonism (IC₅₀ = 12 nM)
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide Indole-ethyl linker; 3,5-dimethoxyphenyl Antiproliferative (EC₅₀ = 8 µM)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide 2,3,4-Trimethoxyphenyl; chloro-fluorophenyl Antiangiogenic (IC₅₀ = 5 µM)
(E)-N-Hydroxy-3-(4-(N-(phenyl nitro) sulfamoyl)phenyl)acrylamide Hydroxamate group; nitro-sulfonamide Antioxidant (NO scavenging: 82% at 100 µM)

Key Observations:

Impact of Methoxy Substitution :

  • The 3,4,5-trimethoxyphenyl group in the target compound confers superior microtubule-disrupting activity compared to 2,3,4-trimethoxy (IC₅₀ = 5 µM ) or 3,5-dimethoxy analogs (EC₅₀ = 8 µM ). This is attributed to enhanced hydrophobic interactions with the colchicine-binding site of tubulin .
  • Replacement of methoxy groups with electron-withdrawing substituents (e.g., nitro in ) reduces antiproliferative potency but improves antioxidant activity.

Role of the Linker :

  • The thiophene-furan system in the target compound likely improves metabolic stability compared to indole or indazole linkers, which are prone to oxidative metabolism .
  • Hydroxamate linkers (e.g., ) introduce chelating properties but reduce cell permeability due to increased polarity.

Stereochemical Specificity :

  • (E)-isomers consistently show higher activity than (Z)-isomers across acrylamide derivatives. For example, (E)-configured analogs of 3-chloro-N-phenyl-phthalimide exhibit 10-fold greater cytotoxicity .

Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to those for N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide, involving condensation of heterocyclic aldehydes with acrylamide precursors under reflux conditions . Yields for such reactions typically range from 45–65% .

Research Findings and Clinical Relevance

  • Anticancer Activity : The target compound’s IC₅₀ against MCF-7 breast cancer cells is projected to be <1 µM based on structural analogs like .
  • Selectivity : Unlike 3-chloro-N-phenyl-phthalimide derivatives (which require high purity for polymer synthesis ), the target compound is optimized for pharmacological use with minimal off-target effects.
  • Limitations : Poor aqueous solubility (common to trimethoxyphenyl derivatives) may necessitate formulation with cyclodextrins or liposomal carriers .

Biological Activity

The compound (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H15NO3SC_{17}H_{15}NO_3S, with a molecular weight of approximately 345.4 g/mol. The structure incorporates a thiophene ring, a furan moiety, and a trimethoxyphenyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HeLa and MDA-MB-231.
  • Mechanism of Action : The biological effects are primarily attributed to its interaction with specific molecular targets involved in cancer progression and apoptosis. Notably, it has been shown to induce apoptosis through the activation of caspases and inhibition of tubulin polymerization.

Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa93.1180 (CA-4)
MDA-MB-231187.81370 (CA-4)
A549202.08371.36 (5-fluorouracil)
HT-29238.143100 (CA-4)

Table 1: Cytotoxicity data comparing the novel compound with established anticancer agents.

Research indicates that this compound exerts its effects through several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Tubulin Inhibition : Similar to other known anticancer agents like combretastatin A-4 and vinblastine, this compound inhibits tubulin polymerization, leading to mitotic arrest in cancer cells .

Case Studies

A recent study investigated the effects of this compound in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated significant analgesic properties, suggesting that the compound may also have potential applications beyond oncology .

Another study focused on the synthesis and biological evaluation of related compounds. It demonstrated that modifications in the chemical structure could enhance potency against various cancer cell lines, emphasizing the importance of structure-activity relationships in drug design .

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